Diethylamine NONOate diethylammonium salt
Description
Cyclo(Pro-Leu) is a diketopiperazine (DKP), a class of cyclic dipeptides formed by the condensation of proline (Pro) and leucine (Leu) residues. Structurally, it consists of a six-membered ring system with two amide bonds, conferring stability and resistance to enzymatic degradation . This compound is biosynthesized by diverse microorganisms, including Chryseobacterium spp., Bacillus spp., and Lysobacter capsici AZ78, via non-ribosomal peptide synthetases or cyclodipeptide synthases .
Cyclo(Pro-Leu) exhibits broad biological activities:
- Algicidal Effects: Effective against Microcystis aeruginosa, a harmful cyanobacterium, by inducing oxidative stress and disrupting photosynthesis .
- Nematocidal Activity: Produced by Bacillus amyloliquefaciens Y1, it demonstrates toxicity against nematodes .
- Probiotic Enhancement: Promotes growth of Lactobacillus plantarum and other lactic acid bacteria, enhancing their resilience under stress .
- Anticancer Potential: Shows selective cytotoxicity against cancer cells without harming normal cells .
Its stereoisomeric variants (e.g., cyclo(D-Pro-L-Leu)) have been identified, with differences in retention times and MS/MS fragmentation patterns suggesting conformational impacts on bioactivity .
Structure
2D Structure
Properties
IUPAC Name |
diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUDVHLRZWMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56329-27-2 | |
| Record name | Diethylamine NONOate diethylammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
pH and Temperature Dependence
The reaction efficiency and product stability are highly sensitive to pH. DEA NONOate synthesis is optimal in alkaline media (pH 10–12), where the deprotonated amine facilitates nucleophilic attack on NO. Acidic conditions promote decomposition into DEA and NO, rendering the reaction non-viable.
Temperature control is equally crucial. Elevated temperatures accelerate both the synthesis and decomposition of DEA NONOate. Studies indicate that maintaining the reaction below 10°C minimizes side reactions, such as nitrosamine formation, which can occur via competing pathways.
Solvent and Base Selection
Methanol and THF are preferred solvents due to their ability to dissolve both DEA and NO while stabilizing the intermediate diazeniumdiolate species. Sodium methoxide is the base of choice, as it maintains high alkalinity without introducing counterions that could precipitate the product.
Mechanistic Insights and Intermediate Characterization
Reaction Mechanism
Kinetic studies using UV/Vis spectroscopy and ¹H NMR have elucidated a two-step mechanism for DEA NONOate formation:
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Coordination Complex Formation : DEA reacts with NO to form a transient coordination complex.
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Nitrogen-Nitrogen Bond Cleavage : The complex undergoes heterolytic cleavage to yield the diazeniumdiolate anion and diethylnitrosamine (DEA-NO), a byproduct.
The rate-determining step is the cleavage of the N–N bond, which is first-order with respect to DEA-NONOate concentration.
Byproduct Analysis
DEA-NO, a carcinogenic nitrosamine, is an inevitable byproduct of the synthesis. Its formation is minimized by maintaining strict anaerobic conditions and avoiding excess NO. ¹H NMR studies confirm the presence of DEA-NO in reaction mixtures, with characteristic resonances at 3.5–4.3 ppm.
Stability and Decomposition Kinetics
DEA NONOate exhibits pH-dependent stability, decomposing via a first-order acid-catalyzed process to release NO and DEA. The half-life ranges from minutes at physiological pH (7.4) to weeks under strongly alkaline conditions (pH >10).
Kinetic Parameters
Table 1 summarizes the decomposition rate constants () and half-lives () of DEA NONOate at varying pH levels:
| pH | (min⁻¹) | (min) |
|---|---|---|
| 7.4 | 433 | |
| 9.5 | 8,450 | |
| 10.8 | 203,000 |
These data underscore the necessity of alkaline storage conditions to prolong shelf life.
Advanced Synthesis Techniques
Photocaged DEA NONOate Derivatives
Recent advancements involve conjugating DEA NONOate to photocleavable moieties for spatiotemporal NO release. For example, ONB-COU-DEA-NONOate, a cascade photocage, is synthesized by coupling DEA NONOate to a coumarin derivative via a nitrobenzyl linker. The synthesis involves:
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Methylation of Vanillin : 3,4-Dimethoxybenzaldehyde is prepared by methylating vanillin with methyl iodide and K₂CO₃ in acetone (90% yield).
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Coumarin Formation : The aldehyde undergoes condensation with diethyl malonate to form a coumarin scaffold.
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NONOate Conjugation : DEA NONOate is attached to the coumarin via a nitrobenzyl group, enabling UV-triggered NO release.
This method enhances NO delivery precision in cellular studies but requires multi-step purification to isolate the final product.
Quality Control and Characterization
Spectroscopic Validation
¹H NMR and UV/Vis spectroscopy are standard tools for characterizing DEA NONOate. Key spectral features include:
Purity Assessment
HPLC with mass detection ensures the absence of DEA-NO and other contaminants. A typical mobile phase consists of methanol and water with 0.1% formic acid, achieving baseline separation of DEA NONOate and byproducts.
Challenges and Mitigation Strategies
Nitrosamine Contamination
DEA-NO formation remains a critical challenge. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions: DEA NONOate primarily undergoes decomposition reactions to release nitric oxide. It can also participate in reductive nitrosylation reactions, where it transfers nitric oxide to other molecules .
Common Reagents and Conditions:
Decomposition: DEA NONOate decomposes spontaneously in aqueous solutions, especially at physiological pH (7.4), to release nitric oxide.
Reductive Nitrosylation: This reaction involves the transfer of nitric oxide from DEA NONOate to other molecules, often catalyzed by metal complexes such as Wilkinson’s catalyst.
Major Products:
Scientific Research Applications
Antimicrobial Properties
One of the notable applications of DEA NONOate is its antimicrobial activity. Recent studies have demonstrated its effectiveness against Escherichia coli (E. coli), showcasing its potential as an antibacterial agent.
Case Study: Antibacterial Efficacy Against E. coli
- Study Overview : A study assessed the antibacterial effects of DEA NONOate at various concentrations.
- Findings : At a concentration of 65 mM, DEA NONOate achieved a 99.9% reduction in E. coli growth, comparable to ciprofloxacin (1 µg/ml) .
- Methodology : The study utilized optical density (OD) measurements and ATP activity assays to evaluate bacterial viability.
| Concentration | E. coli Reduction (%) | Comparison Agent | Comparison Concentration |
|---|---|---|---|
| 65 mM | 99.9 | Ciprofloxacin | 1 µg/ml |
Cardiovascular Applications
DEA NONOate has also been investigated for its effects on cardiovascular health, particularly its ability to enhance blood flow and cardiac function.
Case Study: Cardiac Function Post-Cryopreservation
- Study Overview : Research evaluated the impact of DEA NONOate on coronary blood flow and cardiac function in isolated rat hearts after cryopreservation.
- Findings : Treatment with DEA NONOate significantly improved both coronary blood flow and cardiac function after 12 hours of cryopreservation .
| Parameter | Control Group | DEA NONOate Group |
|---|---|---|
| Coronary Blood Flow (ml/min) | X | Y |
| Cardiac Function Score | A | B |
NO Detection Studies
DEA NONOate is extensively used in research for detecting nitric oxide due to its reliable NO release characteristics.
Case Study: Electrochemical Detection
- Study Overview : DEA NONOate was utilized as a precursor in electrochemical detection studies.
- Findings : It was identified as the most extensively used NO precursor due to its ability to release NO in neutral conditions .
| Detection Method | Sensitivity | Specificity |
|---|---|---|
| Electrochemical | High | High |
Wound Healing and Tissue Regeneration
The compound has shown promise in promoting wound healing and tissue regeneration through its NO-releasing properties.
Case Study: Wound Healing Applications
- Study Overview : Investigated the incorporation of DEA NONOate into biomaterials for enhanced wound healing.
- Findings : The incorporation of DEA NONOate facilitated improved healing rates in preclinical models .
| Application Type | Healing Rate (%) | Control Group Healing Rate (%) |
|---|---|---|
| Biomaterial with DEA NONOate | X | Y |
Pharmacological Effects
DEA NONOate's pharmacological effects extend to various biological processes, including vasodilation and anti-inflammatory responses.
Case Study: Vasodilation Effects
- Study Overview : Research demonstrated that DEA NONOate induces vasodilation in cerebellar slices.
- Findings : The compound elicited significant NO flux and vasodilatory responses, indicating its potential therapeutic applications in vascular diseases .
| Experimental Condition | NO Flux (µM) | Vasodilation Response (%) |
|---|---|---|
| Control | A | B |
| With DEA NONOate | C | D |
Mechanism of Action
DEA NONOate is compared with other nitric oxide donors such as sodium nitroprusside and S-nitrosothiols:
Comparison with Similar Compounds
Structural and Functional Differences
Cyclo(Pro-Leu) belongs to a larger family of DKPs, which share a cyclic scaffold but differ in amino acid composition and substituents. Key structural variations influence their biological roles:
Key Observations :
- Hydroxylation Impact: The addition of a hydroxyl group in Cyclo(4-OH-Pro-Leu) significantly alters its mechanism, inducing reactive oxygen species (ROS) in M. aeruginosa more potently than Cyclo(Pro-Leu). Combined use of both compounds synergistically increases algicidal activity by 56.3% compared to individual treatments .
- Amino Acid Side Chains: Cyclo(Pro-Val) and Cyclo(Pro-Leu) share similar algicidal properties, but Cyclo(Pro-Leu) is more effective against nematodes . Cyclo(Phe-Pro), with an aromatic phenylalanine residue, is associated with flavor modulation in foods and cytotoxic effects on cancer cells .
Algicidal Efficacy :
- aeruginosa by 34.1% and 0%, respectively, after 48 hours at 0.4 µg/mL. Cyclo(4-OH-Pro-Leu) at the same concentration achieves 39.7% and 49.93% reductions, but their combination amplifies ROS levels by 2.26-fold, causing irreversible damage .
- Cyclo(Pro-Gly) and Cyclo(Pro-Val) exhibit weaker algicidal effects, highlighting the importance of leucine’s hydrophobic side chain in target binding .
Antimicrobial Specificity :
- Cyclo(Pro-Leu) lacks broad-spectrum antimicrobial activity but specifically inhibits Mucor spp. . In contrast, Cyclo(Phe-Pro) and Cyclo(Pro-Tyr) show antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .
Probiotic Interactions :
Cytotoxic Profiles :
- Cyclo(Pro-Leu) and Cyclo(Phe-Pro) inhibit colorectal cancer cell growth (HT-29) at <7 mM, but only Cyclo(Pro-Leu) spares normal 3T3 fibroblasts .
Biological Activity
Diethylamine NONOate (DEA NONOate) is a prominent nitric oxide (NO) donor that has garnered attention for its biological activity, particularly in the fields of microbiology, pharmacology, and cardiovascular research. This article provides a comprehensive overview of the biological effects of DEA NONOate, supported by data tables, case studies, and detailed research findings.
Overview of DEA NONOate
DEA NONOate is part of a class of compounds known as diazeniumdiolates (NONOates), which are characterized by their ability to release NO in physiological conditions. This property makes them valuable in various biomedical applications, including studies on vascular function, antimicrobial activity, and cellular signaling.
The primary mechanism through which DEA NONOate exerts its effects involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vascular relaxation and modulation of smooth muscle tone. Specifically, DEA NONOate has been shown to induce relaxation in mesenteric resistance arteries through the sGC/cGMP pathway and potassium channel activation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DEA NONOate against various bacterial strains. A notable study demonstrated that at a concentration of 65 mM, DEA NONOate achieved a 99.9% reduction in Escherichia coli growth after 20 hours, outperforming traditional antibiotics like ciprofloxacin . The following table summarizes key findings from this research:
| Concentration (mM) | Bacterial Strain | Reduction (%) | Comparison Antibiotic | Notes |
|---|---|---|---|---|
| 8 | E. coli | ~80% at 2 hours | None | Not sustained at 20 hours |
| 65 | E. coli | 99.9% at 20 hours | Ciprofloxacin (1 μg/ml) | Equivalent efficacy noted |
| 25 | Aggregatibacter actinomycetemcomitans | Not specified | None | Assessed after 2 hours |
Vascular Effects
In cardiovascular research, DEA NONOate has been investigated for its vasodilatory effects. It has been shown to induce relaxation in vascular smooth muscle cells, which is critical for maintaining blood pressure and overall cardiovascular health. The relaxation response is significantly affected by the presence of sGC inhibitors like ODQ .
Case Study: Vascular Function
A study involving rat basilar arteries demonstrated that DEA NONOate's vasodilatory effect was inhibited by potassium channel blockers, indicating that voltage-dependent K+ channels play a role in mediating this response .
Cellular Signaling and Immune Modulation
DEA NONOate also influences cellular signaling pathways related to immune responses. Research indicates that it can modulate monocyte survival through caspase activation pathways. Specifically, it has been shown to reduce caspase-9 activation in monocytes treated with DEA NONOate or other NO donors .
Q & A
Q. How do I determine the optimal concentration of DEA NONOate for studying nitric oxide (NO) effects in specific experimental models?
DEA NONOate exhibits dose-dependent effects, which vary across biological systems. For example:
- In striated muscle studies, 10 µM DEA NONOate maximally reduced fiber bundle speed in cardiac, skeletal, and smooth muscle .
- Pollen tube germination assays showed significant inhibition at 75 µM .
- Apoptosis studies in 208Fsrc3 cells used concentrations ranging from 15–200 µM . Methodological Steps :
- Perform dose-response curves to identify the effective range for your model.
- Account for tissue/cell type sensitivity and assay duration (e.g., rapid NO release kinetics require shorter incubation times) .
- Include controls with NO scavengers (e.g., L-NNA, cPTIO) to confirm NO-specific effects .
Q. What are the critical storage and handling protocols for DEA NONOate to ensure experimental reproducibility?
DEA NONOate is a light-sensitive compound with a short half-life (~2.1 minutes at physiological pH). Key considerations:
- Prepare fresh solutions in ethanol or DMSO immediately before use to avoid degradation .
- Store lyophilized powder at -20°C in airtight, light-protected containers.
- Validate NO release kinetics using spectrophotometric methods (e.g., time-dependent absorbance measurements at 250 nm) .
Q. How can I distinguish between direct NO effects and secondary signaling pathways when using DEA NONOate?
- Use pharmacological inhibitors:
- Block soluble guanylyl cyclase (sGC) with ODQ to assess cGMP-dependent pathways .
- Employ NO scavengers (e.g., cPTIO) to isolate NO-mediated effects .
Advanced Research Questions
Q. How can contradictory results on DEA NONOate’s role in apoptosis vs. vasodilation be resolved?
DEA NONOate’s effects are context-dependent:
- Pro-apoptotic effects (e.g., in 208Fsrc3 cells) require peroxynitrite formation, inhibited by FeTPPS or MnSOD .
- Vasodilatory effects rely on sGC activation and endothelial KCa channels, which are enhanced by low DEA concentrations (20 nM) . Experimental Design Tips :
- Control for cell density, which inversely correlates with NO/peroxynitrite signaling .
- Measure reactive oxygen species (ROS) concurrently to identify cross-talk between NO and H₂O₂ pathways .
Q. What experimental frameworks (e.g., PICOT) are suitable for structuring DEA NONOate studies in complex biological systems?
The PICOT framework ensures methodological rigor:
- Population (P) : Define the biological system (e.g., vascular smooth muscle cells, plant pollen tubes).
- Intervention (I) : Specify DEA NONOate concentration, exposure time, and delivery method (e.g., bolus vs. sustained release).
- Comparison (C) : Include controls (e.g., NO scavengers, alternative donors) and baseline measurements.
- Outcome (O) : Quantify endpoints (e.g., apoptosis rate, vasodilation percentage, pollen tube length).
- Time (T) : Align incubation periods with DEA’s NO release kinetics (e.g., short-term vs. prolonged exposure) .
Q. How can DEA NONOate be integrated into studies investigating NO-H₂O₂ antagonism?
DEA NONOate and H₂O₂ exhibit mutual exclusivity in signaling:
- In apoptosis models, H₂O₂-generating enzymes (e.g., glucose oxidase) suppress DEA NONOate effects, reversible by catalase mimetics like EUK-8 .
- Use fluorescence probes (e.g., DAF-FM for NO, Amplex Red for H₂O₂) to simultaneously monitor both species .
- Apply iron chelators (e.g., deferoxamine) to mitigate Fenton reactions that confound NO/H₂O₂ interactions .
Q. What statistical approaches are recommended for analyzing DEA NONOate dose-response data with high variability?
- Use nonparametric tests (e.g., two-way ANOVA with Bonferroni correction) for non-Gaussian distributions .
- Normalize data to internal controls (e.g., vehicle-treated samples) to reduce batch effects.
- Report variability using error bars representing SEM and significance thresholds (e.g., *p<0.05) .
Data Interpretation and Contradiction Analysis
Q. Why does DEA NONOate enhance endothelial relaxation in some studies but fail to affect smooth muscle in others?
- Key Variables :
- Endothelial integrity : DEA NONOate’s vasodilatory effects require functional endothelium and sGC activity .
- Co-treatment with inhibitors : L-NAME (NOS inhibitor) abolishes relaxation unless supplemented with exogenous NO .
- Experimental Adjustments :
- Titrate DEA concentrations to match tissue-specific sensitivity (e.g., 20 nM for arteries vs. µM ranges for isolated cells) .
Q. How do NO scavengers like cPTIO alter DEA NONOate’s bioactivity in pollen tube growth assays?
- cPTIO binds free NO, reversing DEA NONOate-induced inhibition of pollen tube elongation.
- Dose-Response Strategy :
- Co-incubate DEA NONOate (75 µM) with cPTIO (100–200 µM) to establish NO dependency .
- Use fluorescence microscopy to correlate NO levels (DAF-FM staining) with morphological changes .
Methodological Optimization
Q. What techniques validate DEA NONOate’s NO release profile in real-time assays?
- Spectrophotometry : Track DEA decomposition at 250 nm, correlating absorbance with NO concentration over time .
- Electrochemical sensors : Use NO-selective electrodes to measure release kinetics in physiological buffers .
- Gas-phase chemiluminescence : Quantify NO release under hypoxic conditions to simulate in vivo microenvironments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
